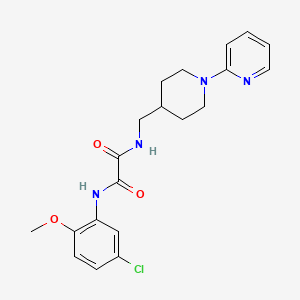

![molecular formula C25H22N4O4 B2431584 5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359208-49-3](/img/structure/B2431584.png)

5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazin-4(5H)-one ring, an oxazole ring, and a phenyl ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the dimethoxyphenyl and phenyl groups suggests that this compound may have interesting electronic properties .Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed various derivatives of pyrazolines and pyrazoles, demonstrating significant antimicrobial properties against a range of bacterial and fungal organisms. For instance, the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed promising antimicrobial activity against Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and a yeast-like fungus (C. albicans) using Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013).

Anticancer Potential

The synthesis of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives has been undertaken, with certain compounds showing the ability to selectively inhibit the growth of H322 lung cancer cells. This inhibition occurs through the induction of apoptosis, highlighting the potential of these compounds as therapeutic agents in cancer treatment (Lv et al., 2012).

Antioxidant Studies

Further research into N-substituted benzyl/phenyl derivatives of a pyrazolobenzothiazine framework revealed moderate to significant radical scavenging activity. These findings suggest a potential application in developing antioxidant therapies, where oxidative stress plays a critical role in disease pathogenesis (Ahmad et al., 2012).

Synthetic Methodologies

The development of synthetic methodologies for creating pyrazolo[1,5-a]pyrazine derivatives and exploring their biological activities is a significant area of research. Techniques involve reactions of hydrazine derivatives with various compounds to synthesize derivatives containing fused triazole, tetrazole, or triazine rings, which are then explored for their biological activities (Tsizorik et al., 2018).

Future Directions

properties

IUPAC Name |

5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-16-21(26-24(33-16)19-10-9-18(31-2)13-23(19)32-3)15-28-11-12-29-22(25(28)30)14-20(27-29)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSIZLKJSCIXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)

![3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide](/img/structure/B2431517.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431519.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)

![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)